molecular formula C9H10N2S B1348420 3,6-Dimethyl-3H-benzothiazol-2-ylideneamine CAS No. 52853-54-0

3,6-Dimethyl-3H-benzothiazol-2-ylideneamine

Cat. No. B1348420
CAS RN: 52853-54-0
M. Wt: 178.26 g/mol
InChI Key: PMACKGVXHRBIPC-UHFFFAOYSA-N
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Description

3,6-Dimethyl-3H-benzothiazol-2-ylideneamine is a chemical compound with the molecular formula C9H10N2S and a molecular weight of 178.2541. It is used as a reactant in the preparation of benzothiazole and related compounds via cyclization, ring transformations, aromatization, and substituent modification2.



Synthesis Analysis

The specific synthesis process of 3,6-Dimethyl-3H-benzothiazol-2-ylideneamine is not readily available in the search results. However, it is mentioned that this compound is used as a reactant in the preparation of benzothiazole and related compounds2.



Molecular Structure Analysis

The molecular structure of 3,6-Dimethyl-3H-benzothiazol-2-ylideneamine is represented by the formula C9H10N2S1. Unfortunately, the specific structural details are not provided in the search results.



Chemical Reactions Analysis

The specific chemical reactions involving 3,6-Dimethyl-3H-benzothiazol-2-ylideneamine are not detailed in the search results. However, it is used as a reactant in the preparation of benzothiazole and related compounds2.



Physical And Chemical Properties Analysis

The physical and chemical properties of 3,6-Dimethyl-3H-benzothiazol-2-ylideneamine are not detailed in the search results.


Scientific Research Applications

Antitumor and Antimalarial Activity

  • Research has shown that ylideneamine functionalized heterocyclic ligands, including derivatives of 3,6-Dimethyl-3H-benzothiazol-2-ylideneamine, when used in the synthesis of gold(I) complexes, exhibit enhanced antitumor and antimalarial activities. This suggests potential applications in the development of new therapeutic agents (Coetzee et al., 2011).

Catalytic Activity

  • Annulated 3H-benzothiazol-2-ylideneamines have been studied for their catalytic ability, particularly in the acylation of alcohols. This demonstrates the utility of these compounds in synthetic organic chemistry, potentially facilitating various chemical transformations (Kobayashi & Okamoto, 2006).

Corrosion Inhibition

  • Benzothiazole derivatives, closely related to 3,6-Dimethyl-3H-benzothiazol-2-ylideneamine, have been synthesized and shown to offer significant corrosion inhibition for steel in acidic environments. These findings highlight the potential of such compounds in extending the lifespan of metal structures and components (Hu et al., 2016).

Huntington's Disease Research

  • Benzothiazole derivatives have been identified as potential inhibitors of polyglutamine aggregation, a key pathological feature of Huntington's disease. This suggests a possible therapeutic strategy for treating this and related neurodegenerative disorders (Heiser et al., 2002).

Anticancer Activity

  • The synthesis of compounds derived from 3,6-Dimethyl-3H-benzothiazol-2-ylideneamine has led to the discovery of molecules with significant in-vitro anticancer activity against various cancer cell lines. This underscores the potential of these compounds in the development of new anticancer therapies (Waghmare et al., 2013).

Safety And Hazards

The safety and hazards associated with 3,6-Dimethyl-3H-benzothiazol-2-ylideneamine are not specified in the search results.


Future Directions

The future directions for the use and study of 3,6-Dimethyl-3H-benzothiazol-2-ylideneamine are not detailed in the search results.


Please note that the information provided is based on the available search results and may not be comprehensive. For more detailed information, please refer to specific scientific literature or chemical databases.


properties

IUPAC Name

3,6-dimethyl-1,3-benzothiazol-2-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2S/c1-6-3-4-7-8(5-6)12-9(10)11(7)2/h3-5,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMACKGVXHRBIPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=N)S2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00365924
Record name 3,6-Dimethyl-1,3-benzothiazol-2(3H)-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00365924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6-Dimethyl-3H-benzothiazol-2-ylideneamine

CAS RN

52853-54-0
Record name 3,6-Dimethyl-1,3-benzothiazol-2(3H)-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00365924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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